molecular formula C21H21N3O2S2 B2922460 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 898452-24-9

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2922460
CAS RN: 898452-24-9
M. Wt: 411.54
InChI Key: INRIOJUJWBWJJV-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as ITX 3, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. The compound is a potent inhibitor of the protein kinase CK2, which is known to play a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. In

Scientific Research Applications

Copper-Catalyzed Coupling Reactions

The compound Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, targeting the coupling of (hetero)aryl chlorides with amides. This system demonstrates high efficiency with a variety of functionalized (hetero)aryl chlorides and aromatic as well as aliphatic primary amides, achieving good to excellent yields. This research opens up new pathways for the synthesis of lactams and oxazolidinones through arylation, enhancing the scope of intramolecular cross-coupling products (De, Yin, & Ma, 2017).

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the Meinwald rearrangement. This method offers a simple, high-yielding strategy for producing both anthranilic acid derivatives and oxalamides, highlighting a new formula for the synthesis of these compounds (Mamedov et al., 2016).

Ligand Identification for Copper-Catalyzed C−O Couplings

The identification of N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide from a pharmaceutical compound library as a ligand has marked a significant advancement for copper-catalyzed C−O cross-couplings. This discovery facilitates the synthesis of biarylethers and phenols under mild conditions, showcasing the potential of utilizing molecular diversity from pharmaceutical libraries for new ligand structures (Chan et al., 2019).

Corrosion Inhibition

The synthesis of (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L) and its application as a corrosion inhibitor on mild steel X52 in acid solutions have been studied. This compound shows efficiency as a corrosion inhibitor, with its effectiveness increasing with concentration. The Langmuir isotherm describes the adsorption of this compound on the mild steel surface, indicating potential applications in corrosion prevention (Daoud et al., 2014).

properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S2/c25-20(22-13-16-6-3-11-27-16)21(26)23-14-18(19-8-4-12-28-19)24-10-9-15-5-1-2-7-17(15)24/h1-8,11-12,18H,9-10,13-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRIOJUJWBWJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

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